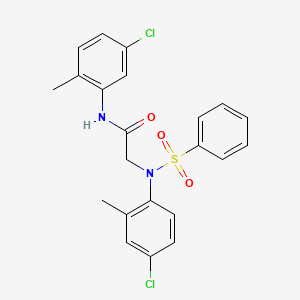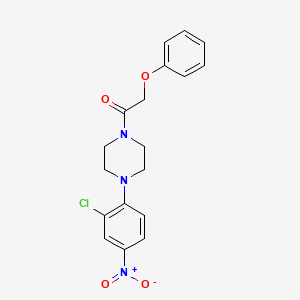
N-(4-acetylphenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide, also known as ACTB, is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of tetrazole-based compounds, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. In
作用机制
The exact mechanism of action of N-(4-acetylphenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide is not fully understood. However, it has been proposed that its anti-inflammatory and analgesic effects are due to its ability to inhibit the production of pro-inflammatory cytokines and prostaglandins. Additionally, its anticancer activity is thought to be due to its ability to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase and monoamine oxidase, which are enzymes involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, which may be beneficial in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, N-(4-acetylphenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide has been found to exhibit antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the advantages of using N-(4-acetylphenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various disease states. Additionally, its relatively simple synthesis method and moderate yield make it a cost-effective compound to produce. However, one limitation of using N-(4-acetylphenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide in lab experiments is its limited solubility in water, which can make it challenging to administer in vivo.
未来方向
There are several future directions for research on N-(4-acetylphenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide. One area of interest is its potential therapeutic applications in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(4-acetylphenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide and its potential applications in the treatment of various cancers. Finally, there is a need for the development of more effective delivery methods for N-(4-acetylphenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide to overcome its limited solubility in water.
合成方法
The synthesis of N-(4-acetylphenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide involves the reaction of 4-chloro-2-aminobenzamide with acetic anhydride to form N-(4-acetylphenyl)-4-chloro-2-aminobenzamide. This intermediate is then reacted with sodium azide to yield N-(4-acetylphenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide. The overall yield of this synthesis is approximately 50%.
科学研究应用
N-(4-acetylphenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. It has also been shown to possess anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, N-(4-acetylphenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide has been found to have potential therapeutic applications in the treatment of Alzheimer's disease and Parkinson's disease due to its ability to inhibit acetylcholinesterase and monoamine oxidase activity.
属性
IUPAC Name |
N-(4-acetylphenyl)-4-chloro-2-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5O2/c1-10(23)11-2-5-13(6-3-11)19-16(24)14-7-4-12(17)8-15(14)22-9-18-20-21-22/h2-9H,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXOFWXXCUNRAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-5-phenyl-N-(3-pyridinylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5090882.png)
![3-[4-(2-naphthoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5090911.png)
![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-hydroxypropyl)glycinamide](/img/structure/B5090917.png)
![3-butoxy-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5090924.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B5090933.png)
![4-[(3-cyanophenoxy)methyl]benzoic acid](/img/structure/B5090946.png)
![4-methyl-3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5090951.png)



![1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5090994.png)


